1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
“1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551119-09-4 . It has a molecular weight of 237.22 and is typically stored at 4°C . The compound is an oil in its physical form .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)7-5-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2,2-3H3; (H,6,7) . This indicates that the compound is composed of a cyclopropyl group attached to a prop-2-yn-1-amine, which is further associated with a 2,2,2-trifluoroacetate .Physical and Chemical Properties Analysis
The compound is an oil in its physical form . It has a molecular weight of 237.22 and is typically stored at 4°C . The compound is fully miscible in water .Scientific Research Applications
Catalytic Applications
Trifluoroacetic acid is utilized as a catalyst in the synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines, showcasing an efficient approach to generating a library of benzodiazepines with potential pharmaceutical or biological activities (Bera et al., 2014).
Synthesis of Novel Compounds
The synthesis of new 1,1-dimethylpropargylamine surrogates, namely 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, was achieved from cyclopropylacetylene and 6-chlorohex-1-yne, demonstrating an innovative approach to synthesizing ethynyl-extended 1-aminocyclopropanecarboxylic acid and its derivatives (Kozhushkov et al., 2010).
Asymmetric Organocatalysis
A study presented the first examples of asymmetric organocatalysis of the 4 + 3 cycloaddition reaction using chiral secondary amine and trifluoroacetic acid, leading to enantiomerically enriched 4 + 3 cycloaddition products. This research opens avenues for the synthesis of enantioselective compounds in organic chemistry (Harmata et al., 2003).
Fluorine Introduction in Medicinal Chemistry
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been developed, offering an accessible method for incorporating fluorine into biologically active compounds. This technique is significant for medicinal chemistry, enabling the modification of physicochemical properties of amines with remarkable functional group tolerance (Andrews et al., 2017).
Advanced Synthetic Techniques
The use of trifluoroacetic acid facilitated the ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions. This innovative synthetic strategy is crucial for developing new methodologies in organic synthesis, expanding the toolkit for constructing complex molecules efficiently (Ortega & Csákÿ, 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1-cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)7-5-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2,2-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCKZAKTYCNWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#C)C1CC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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